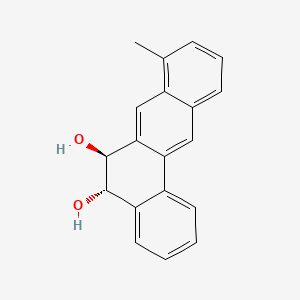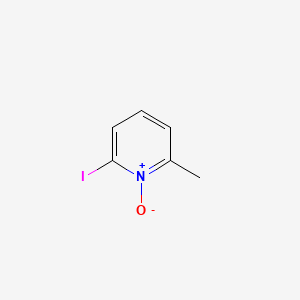
2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6IN It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and the 2-position is substituted with an iodine atom while the 6-position has a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylpyridine 1-oxide typically involves the iodination of 6-methylpyridine followed by oxidation. One common method is the reaction of 6-methylpyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or a peracid. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
On an industrial scale, the production of 2-Iodo-6-methylpyridine 1-oxide can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may involve the use of automated systems to control the addition of reagents and maintain the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-6-methylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the iodine atom or reduce the N-oxide to the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or Grignard reagents.
Major Products Formed
Oxidation: Products may include 2-iodo-6-methylpyridine-3,4-diol or other oxidized derivatives.
Reduction: Products include 2-amino-6-methylpyridine or 6-methylpyridine.
Substitution: Products vary depending on the nucleophile used, such as 2-azido-6-methylpyridine or 2-thio-6-methylpyridine.
Applications De Recherche Scientifique
2-Iodo-6-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Iodo-6-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and N-oxide group can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and redox reactions. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to changes in biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure with a bromine atom instead of iodine.
2-Chloro-6-methylpyridine: Contains a chlorine atom at the 2-position.
6-Methylpyridine N-oxide: Lacks the iodine substitution but has the N-oxide group.
Uniqueness
2-Iodo-6-methylpyridine 1-oxide is unique due to the presence of both the iodine atom and the N-oxide group. This combination imparts distinct chemical reactivity and potential for diverse applications. The iodine atom provides a site for further functionalization, while the N-oxide group enhances the compound’s solubility and reactivity in various chemical environments.
Propriétés
Numéro CAS |
91668-87-0 |
|---|---|
Formule moléculaire |
C6H6INO |
Poids moléculaire |
235.02 g/mol |
Nom IUPAC |
2-iodo-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6INO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3 |
Clé InChI |
SRKXGHFNMWAFHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=CC=C1)I)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
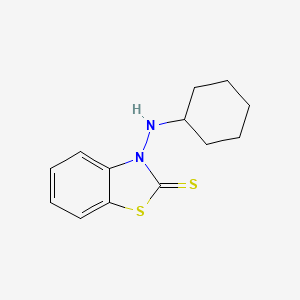

![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)
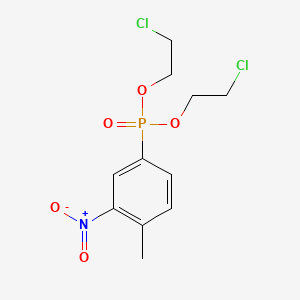

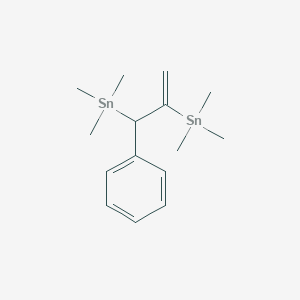
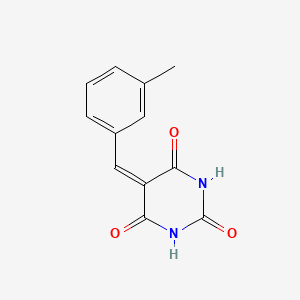
![Ethanol, 2-[(5,6-dichloro-1H-benzimidazol-1-yl)methoxy]-](/img/structure/B14354343.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)
![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
